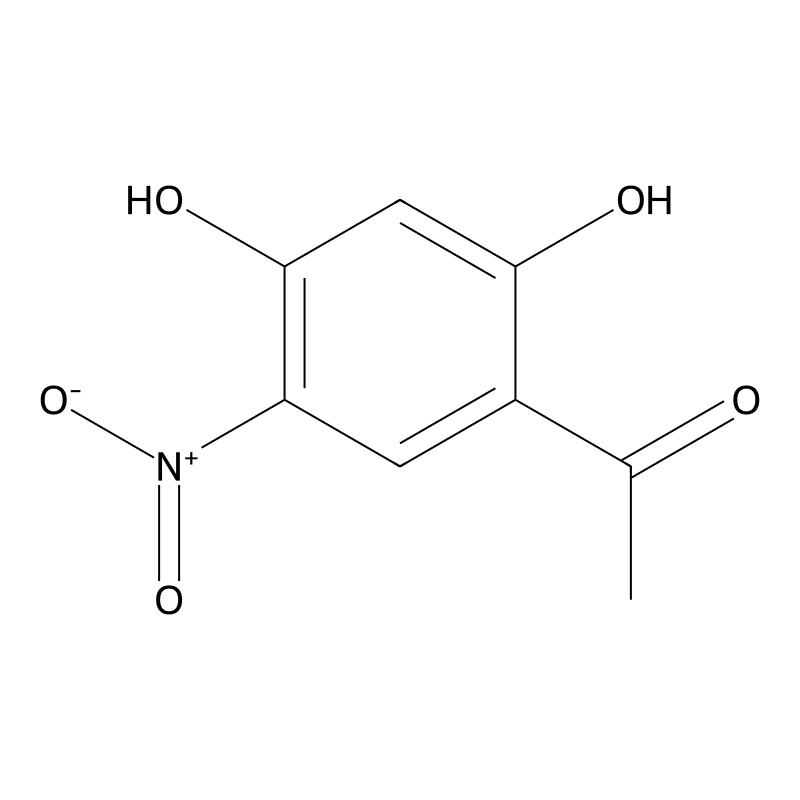

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications:

-(2,4-Dihydroxy-5-nitrophenyl)ethanone, also known as 4'-nitroresacetophenone, is a research chemical being investigated for its potential applications in various scientific fields, including:

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, also known by its systematic name, is an organic compound with the molecular formula . It features a phenolic structure with two hydroxyl groups and a nitro group attached to the aromatic ring. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents. The presence of both hydroxyl and nitro groups contributes to its unique chemical properties, making it an interesting subject for various studies in chemistry and biology.

The chemical reactivity of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone can be attributed to the functional groups present in its structure:

- Nucleophilic Substitution: The presence of the nitro group makes the aromatic ring more electrophilic, allowing for nucleophilic substitution reactions.

- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, which alters the compound's biological activity.

- Esterification: The hydroxyl groups can participate in esterification reactions, forming esters with various acids.

These reactions are fundamental in modifying the compound for further applications in medicinal chemistry and materials science.

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone exhibits significant biological activity, particularly in antimicrobial and antioxidant properties. Studies have indicated that compounds with similar structures often show:

- Antimicrobial Activity: In vitro studies suggest that this compound can inhibit the growth of various bacterial strains.

- Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is crucial for potential therapeutic applications.

- Cytotoxicity: Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

The synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone can be achieved through several methods:

- Nitration of Phenolic Compounds: Starting from 2,4-dihydroxyacetophenone, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Acetylation: The resulting compound can undergo acetylation to form 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone using acetic anhydride or acetyl chloride.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that combine nitration and acetylation steps to increase yield and reduce reaction times.

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone has various applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.

- Agriculture: Its antimicrobial properties make it a candidate for developing natural pesticides or fungicides.

- Materials Science: The compound's ability to form stable complexes with metals suggests potential applications in materials chemistry.

Interaction studies involving 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone focus on its binding affinity with biological targets:

- Protein Binding Studies: Research indicates that this compound may interact with specific proteins involved in cell signaling pathways, influencing cellular responses.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes related to oxidative stress, enhancing its potential as an antioxidant.

These interactions are critical for understanding its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyacetophenone | Contains one hydroxyl group | Less potent as an antioxidant |

| 4-Nitrophenol | Features a nitro group but lacks hydroxyl groups | Stronger antibacterial properties |

| 2,6-Dihydroxyacetophenone | Contains two hydroxyl groups | More soluble in water |

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone stands out due to its combination of two hydroxyl groups and a nitro group on the aromatic ring, providing enhanced biological activity compared to others listed.

Molecular Structure

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone represents a substituted acetophenone derivative with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol [1] [4]. The compound exhibits a well-defined aromatic structure featuring an ethanone functional group attached to a benzene ring that bears two hydroxyl substituents at the 2 and 4 positions, and a nitro group at the 5 position [1] [4]. The canonical SMILES representation CC(=O)C1=CC(=C(C=C1O)O)N+[O-] provides a comprehensive description of the molecular connectivity [4].

Functional Group Analysis

The molecular architecture of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone encompasses several distinct functional groups that contribute to its chemical behavior [1] [4]. The ethanone moiety (acetyl group) serves as the primary carbonyl functionality, exhibiting characteristic ketone properties [1]. Two phenolic hydroxyl groups are strategically positioned at the 2 and 4 positions of the aromatic ring, creating a dihydroxy substitution pattern that significantly influences the compound's reactivity and intermolecular interactions [4] . The nitro group at the 5 position functions as a strong electron-withdrawing substituent, substantially affecting the electronic distribution within the aromatic system [2] .

The presence of these functional groups creates a complex electronic environment where the electron-donating nature of the hydroxyl groups contrasts with the electron-withdrawing effects of both the carbonyl and nitro functionalities [35]. This electronic arrangement establishes the compound as a nitro-catechol derivative with unique chemical properties [2].

Bond Angles and Lengths

Crystallographic analysis and computational studies of nitrophenyl acetophenone derivatives reveal characteristic bond parameters that align with standard aromatic ketone structures [30]. The aromatic carbon-carbon bonds within the phenyl ring typically exhibit lengths of approximately 0.140 nanometers, consistent with delocalized benzene ring systems [34]. The carbon-nitrogen bond connecting the nitro group to the aromatic ring demonstrates a length of approximately 0.149 nanometers, reflecting the electron-withdrawing nature of the nitro substituent [34].

The carbonyl carbon-oxygen double bond in the ethanone functionality displays a typical length of 0.122 nanometers, characteristic of ketone carbonyl groups . Bond angles within the aromatic ring maintain near-ideal values close to 120 degrees, although the presence of electron-withdrawing and electron-donating substituents introduces minor deviations from perfect hexagonal geometry [30] [34]. The nitro group exhibits characteristic nitrogen-oxygen bond lengths of approximately 0.122 nanometers for both oxygen atoms [34].

Conformational Analysis

The conformational behavior of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is governed by the spatial arrangement of its substituents and the potential for intramolecular interactions [25]. The compound demonstrates restricted rotation around the bond connecting the carbonyl group to the aromatic ring due to conjugation between the carbonyl functionality and the benzene system . Computational studies suggest that the molecule adopts a planar or near-planar conformation to maximize conjugative stabilization [25].

Intramolecular hydrogen bonding between the hydroxyl groups and adjacent substituents contributes to conformational stability [25]. The 2-hydroxyl group can form intramolecular hydrogen bonds with the carbonyl oxygen, while the 4-hydroxyl group may interact with the nitro group oxygens, creating stabilized conformational states [25]. These intramolecular interactions reduce conformational flexibility and contribute to the overall molecular stability .

Physical Properties

Appearance and Organoleptic Properties

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone manifests as a crystalline solid under standard ambient conditions [22] [24]. The compound exhibits a characteristic light yellow to yellow coloration, which is attributed to the extended conjugation system created by the interaction between the aromatic ring, carbonyl group, and nitro substituent [22] [23]. This chromophoric system generates electronic transitions in the visible light spectrum, resulting in the observed yellow appearance [23].

The crystalline nature of the compound reflects its ability to form ordered solid-state structures through intermolecular hydrogen bonding networks facilitated by the hydroxyl and carbonyl functionalities [22]. The solid exhibits typical organic crystal characteristics with well-defined melting behavior and thermal stability under normal storage conditions [22] [27].

Melting and Boiling Points

Thermal analysis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone reveals a melting point range of 142-146°C, indicating a relatively high degree of intermolecular association in the solid state [22] [24]. This elevated melting point results from extensive hydrogen bonding networks formed between hydroxyl groups of adjacent molecules and potential π-π stacking interactions between aromatic rings [22].

The boiling point is reported as 347.9°C at standard atmospheric pressure (760 mmHg), demonstrating significant thermal stability and strong intermolecular forces that must be overcome for vaporization [22]. The substantial difference between melting and boiling points (approximately 200°C) indicates that the liquid phase maintains considerable intermolecular interactions [22].

Density and Refractive Index

The density of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is predicted to be 1.380 ± 0.06 g/cm³, reflecting the molecular packing efficiency in the solid state [23]. This relatively high density value correlates with the presence of heavy atoms (nitrogen and oxygen) and the compact molecular structure achieved through intermolecular hydrogen bonding [23].

The refractive index is determined to be 1.637, indicating significant light-bending properties that result from the compound's polarizable aromatic system and electron-rich functional groups [22]. This refractive index value is consistent with aromatic compounds containing multiple heteroatoms and reflects the compound's ability to interact with electromagnetic radiation [22].

Solubility Parameters in Various Solvents

The solubility characteristics of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone are governed by its amphiphilic nature, possessing both hydrophilic (hydroxyl groups) and lipophilic (aromatic ring) components [23]. The compound demonstrates slight solubility in water due to the hydrogen bonding capacity of the hydroxyl groups, although this is limited by the hydrophobic aromatic system [3] [23].

Enhanced solubility is observed in polar protic solvents such as methanol and ethanol, where the compound can form hydrogen bonds with solvent molecules [23]. The presence of the nitro group increases the overall polarity of the molecule, contributing to improved dissolution in polar media [23]. In nonpolar solvents, solubility is significantly reduced due to the inability of these solvents to stabilize the polar functional groups through specific interactions [23].

Chemical Properties

Acidity/Basicity Constants

The acid-base behavior of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is primarily determined by the phenolic hydroxyl groups, which exhibit weak acidic properties [23] [27]. Computational predictions indicate a pKa value of 7.27 ± 0.22, suggesting that the compound behaves as a weak acid under physiological conditions [23] [27]. This acidity is enhanced by the electron-withdrawing effects of both the nitro group and the carbonyl functionality, which stabilize the conjugate base formed upon proton dissociation [23].

The 2-hydroxyl group is expected to be more acidic than the 4-hydroxyl group due to its proximity to the electron-withdrawing carbonyl group [23]. The nitro substituent at the 5 position further increases the acidity of both hydroxyl groups through resonance and inductive effects [23] [27]. Under basic conditions, the compound can undergo deprotonation to form phenolate anions, which exhibit increased reactivity toward electrophilic species [23].

Hydrogen Bonding Capabilities

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone demonstrates extensive hydrogen bonding capabilities through multiple donor and acceptor sites [25]. The molecule contains two hydrogen bond donor sites (hydroxyl groups) and five hydrogen bond acceptor sites (hydroxyl oxygens, carbonyl oxygen, and nitro group oxygens) [4] . This multifunctional hydrogen bonding profile enables the formation of complex intermolecular networks in both solid and solution phases [25].

Intramolecular hydrogen bonding occurs between the 2-hydroxyl group and the carbonyl oxygen, creating a stabilized six-membered chelate ring [25]. Additionally, interactions between hydroxyl groups and the nitro group oxygens contribute to conformational stability [25]. These intramolecular associations reduce the availability of hydrogen bonding sites for intermolecular interactions but enhance molecular stability [25].

Partition Coefficient and LogP Values

The lipophilicity of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, expressed through partition coefficient measurements, reflects the balance between hydrophilic and lipophilic molecular regions [14] [32]. Estimated LogP values range from 1.0 to 1.5, indicating moderate lipophilicity that positions the compound in an intermediate range between highly hydrophilic and highly lipophilic substances [14] [32].

The relatively low LogP value results from the significant contribution of polar functional groups (hydroxyl groups, carbonyl, and nitro group) to the overall molecular polarity [14] [32]. This moderate lipophilicity suggests favorable characteristics for membrane permeation while maintaining sufficient aqueous solubility for biological interactions [14] [32]. The partition coefficient is influenced by the compound's ability to form hydrogen bonds with both aqueous and organic phases [14].

Polar Surface Area Analysis

The topological polar surface area of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is calculated as 103.35 Ų, representing the sum of surface areas occupied by polar atoms and their attached hydrogen atoms [4] [22] [37]. This value falls within the range considered significant for biological membrane permeation studies, as compounds with polar surface areas exceeding 140 Ų typically demonstrate reduced membrane permeability [37] [38].

The polar surface area calculation includes contributions from the two hydroxyl oxygen atoms, the carbonyl oxygen, and both nitro group oxygens, along with their associated hydrogen atoms where applicable [37] [41]. This substantial polar surface area reflects the compound's capacity for hydrogen bonding and electrostatic interactions with biological targets [37] [38]. The PSA value positions the compound favorably for potential bioavailability, as it remains below the critical threshold that typically impairs cellular membrane penetration [38] [40].

Table 1: Comprehensive Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇NO₅ | [1] [4] |

| Molecular Weight (g/mol) | 197.14 | [1] [4] |

| Melting Point (°C) | 142-146 | [22] [24] |

| Boiling Point (°C) | 347.9 at 760 mmHg | [22] |

| Density (g/cm³) | 1.380 ± 0.06 | [23] |

| Refractive Index | 1.637 | [22] |

| pKa (Predicted) | 7.27 ± 0.22 | [23] [27] |

| LogP (Estimated) | 1.0-1.5 | [14] [32] |

| Polar Surface Area (Ų) | 103.35 | [4] [22] [37] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

Table 2: Structural and Electronic Properties

| Property | Value | Reference |

|---|---|---|

| Heavy Atom Count | 14 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Formal Charge | 0 | [4] |

| Complexity | 359 | [4] |

| Vapor Pressure (mmHg at 25°C) | 2.59E-05 | [22] |

| Flash Point (°C) | 155.8 | [22] |

| Appearance | Light yellow to yellow solid | [22] [23] |

| Solubility in Water | Slightly soluble | [3] [23] |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant